molecular formula C9H6F3NO B1593457 3-Methoxy-5-(trifluoromethyl)benzonitrile CAS No. 868167-61-7

3-Methoxy-5-(trifluoromethyl)benzonitrile

Cat. No.: B1593457
CAS No.: 868167-61-7
M. Wt: 201.14 g/mol
InChI Key: DSMSXBUFGYTQPM-UHFFFAOYSA-N
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Description

3-Methoxy-5-(trifluoromethyl)benzonitrile is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃), a trifluoromethyl group (-CF₃), and a nitrile group (-CN). This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-methoxybenzaldehyde as the starting material.

  • Halogenation: The benzaldehyde undergoes halogenation to introduce the trifluoromethyl group, resulting in 3-methoxy-5-(trifluoromethyl)benzaldehyde.

  • Cyanation: The aldehyde group is then converted to a nitrile group through a cyanation reaction, yielding this compound.

Industrial Production Methods: Industrial production involves scaling up the above synthetic routes, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

  • Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in 3-methoxy-5-(trifluoromethyl)aniline.

  • Substitution: Substitution reactions can replace the methoxy or trifluoromethyl groups with other functional groups, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Products include carboxylic acids and ketones.

  • Reduction: The major product is the corresponding amine.

  • Substitution: The products vary widely based on the substituents introduced.

Mechanism of Action

Target of Action

It’s known that the compound is used in the synthesis of new organic pigments .

Mode of Action

It’s known that the compound undergoes various chemical reactions during the synthesis of new organic pigments

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of new organic pigments , which suggests it may influence pathways related to pigment production or modification.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methoxy-5-(trifluoromethyl)benzonitrile are not well-studied. Its bioavailability, metabolism, and excretion patterns remain largely unknown. The compound is a solid at room temperature , which may influence its absorption and distribution characteristics.

Result of Action

Given its role in the synthesis of new organic pigments , it may influence cellular processes related to pigment production or modification.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, room temperature environment to maintain its stability . Other factors such as pH, presence of other chemicals, and specific conditions of the reaction environment may also affect its action and efficacy.

Scientific Research Applications

3-Methoxy-5-(trifluoromethyl)benzonitrile is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 3-Methoxy-5-(trifluoromethyl)phenylboronic Acid: This compound is structurally similar but contains a boronic acid group instead of a nitrile group.

  • 3-Methoxy-5-(trifluoromethyl)aniline: This compound has an amine group instead of a nitrile group.

Uniqueness: 3-Methoxy-5-(trifluoromethyl)benzonitrile is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity compared to its similar compounds. Its nitrile group, in particular, makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-methoxy-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMSXBUFGYTQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650532
Record name 3-Methoxy-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868167-61-7
Record name 3-Methoxy-5-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868167-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-iodo-3-methoxy-5-(trifluoromethyl)benzene (200 mg, 0.66 mmol) in DMF (2 mL) was added CuCN (300 mg, 5.0 mmol). The reaction was stirred at 100° C. for 24 hours and then poured into aq. NH3 (40 mL). The mixture was extracted with EtOAc (70 mL) and the organic extracts were washed with brine (25 mL), dried over Na2SO4, filtered, and concentrated. Purification by flash chromatography with 5% to 80% EtOAc/hexanes afforded 3-methoxy-5-(trifluoromethyl)benzonitrile. Rf=0.64 (50% EtOAc/hexanes). 1H NMR (CDCl3, 600 MHz) δ 7.47 (s, 1H), 7.34 (s, 1H), 7.31 (s, 1H), 3.89 (s, 3H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
CuCN
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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